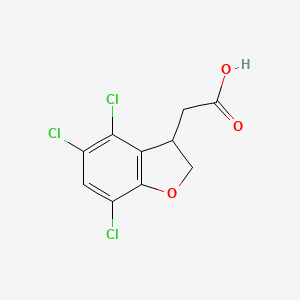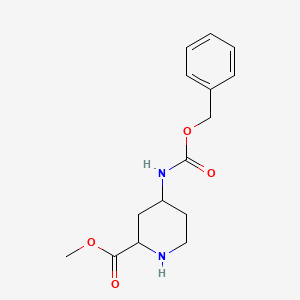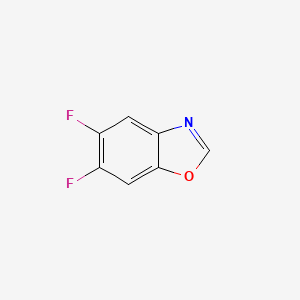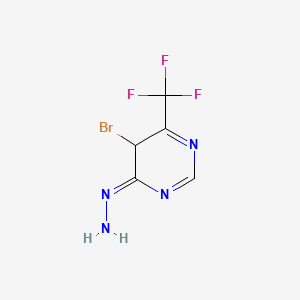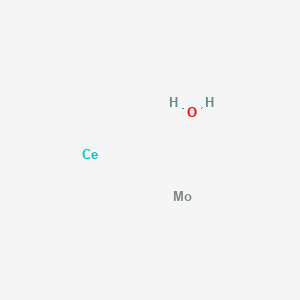
Cerium;molybdenum;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium molybdenum hydrate is a compound that combines cerium, a rare earth element, with molybdenum, a transition metal, in a hydrated form. This compound is known for its unique properties, including high catalytic activity and potential self-healing properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Cerium molybdenum hydrate can be synthesized through various methods. One common approach involves the electrodeposition of cerium molybdenum oxide hydrate microflakes from a deep eutectic solvent-based bath containing choline chloride and ethylene glycol . This method allows for the controlled deposition of the compound onto substrates, resulting in composite coatings with enhanced properties. Industrial production methods may involve similar electrodeposition techniques, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Cerium molybdenum hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of nickel, cerium molybdenum oxide hydrate can form composite coatings with nickel oxide and nickel hydroxide . Common reagents used in these reactions include sodium chloride solutions and various electrolytes. The major products formed from these reactions are typically composite materials with enhanced corrosion resistance and self-healing properties .
Scientific Research Applications
Cerium molybdenum hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and oxidation processes . In biology and medicine, cerium molybdenum hydrate is explored for its potential antioxidant properties and its ability to scavenge free radicals . Industrially, this compound is used in the development of advanced coatings and materials with self-healing properties, enhancing the durability and longevity of products .
Mechanism of Action
The mechanism by which cerium molybdenum hydrate exerts its effects involves the release of cerium and molybdenum ions. These ions interact with the surrounding environment, providing catalytic activity and promoting self-healing properties in composite materials . The molecular targets and pathways involved include the redox reactions facilitated by cerium and molybdenum ions, which help in maintaining the integrity of the coatings and materials .
Comparison with Similar Compounds
Cerium molybdenum hydrate can be compared with other similar compounds, such as cerium oxide and molybdenum oxide. While cerium oxide is known for its high oxygen mobility and catalytic properties, molybdenum oxide is recognized for its metal-like electrical conductivity and catalytic activity . Cerium molybdenum hydrate combines the beneficial properties of both cerium and molybdenum, offering unique advantages in terms of self-healing and corrosion resistance . Similar compounds include cerium oxide, molybdenum oxide, and their various hydrates .
Properties
Molecular Formula |
CeH2MoO |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
cerium;molybdenum;hydrate |
InChI |
InChI=1S/Ce.Mo.H2O/h;;1H2 |
InChI Key |
AZBIJTLVWADJQP-UHFFFAOYSA-N |
Canonical SMILES |
O.[Mo].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





